2-[4-(2-methylpropyl)phenyl]-N-[(oxolan-2-yl)methyl]propanamide
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Overview
Description
The compound “2-[4-(2-methylpropyl)phenyl]-N-[(oxolan-2-yl)methyl]propanamide” is a complex organic molecule. It contains a propanamide group, a phenyl group, and an oxolane group. The name suggests that it has a propyl group with a methyl branch, attached to a phenyl ring, which is further attached to a propanamide group. An oxolane group is also attached to the molecule .
Molecular Structure Analysis
Based on the name, this compound likely has a complex three-dimensional structure. The phenyl ring, a planar structure, would be attached to the propanamide group and the methylpropyl group. The oxolane group, a five-membered ring containing an oxygen atom, would add further complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. The phenyl ring might undergo electrophilic aromatic substitution reactions, while the amide group could participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the polar amide group and the nonpolar phenyl and methylpropyl groups .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]-N-(oxolan-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-13(2)11-15-6-8-16(9-7-15)14(3)18(20)19-12-17-5-4-10-21-17/h6-9,13-14,17H,4-5,10-12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZQLUCIMMXGBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-methylpropyl)phenyl]-N-[(oxolan-2-yl)methyl]propanamide |
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